molecular formula C7H4ClN3 B1322630 4-Chloropyrido[4,3-d]pyrimidine CAS No. 89583-92-6

4-Chloropyrido[4,3-d]pyrimidine

Cat. No.: B1322630
CAS No.: 89583-92-6
M. Wt: 165.58 g/mol
InChI Key: MFUWUCHAQPUKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 4-position. Pyridopyrimidines have garnered significant interest in medicinal chemistry due to their potential biological activities, including enzyme inhibition and therapeutic applications .

Future Directions

Future research directions for 4-Chloropyrido[4,3-d]pyrimidine include exploring the structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of this pyrido[4,3-d]pyrimidine via systematic structural modifications of the substitution pattern .

Biochemical Analysis

Biochemical Properties

4-Chloropyrido[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and cellular responses. Additionally, this compound can bind to proteins involved in DNA replication and repair, affecting their activity and potentially leading to changes in gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt signaling pathways that regulate cell growth, differentiation, and apoptosis. This disruption can lead to altered cellular responses, such as changes in cell proliferation and survival. Furthermore, its interaction with proteins involved in DNA replication and repair can result in changes in gene expression, affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of specific enzymes, such as kinases, it prevents the enzymes from catalyzing their reactions. This inhibition can lead to a cascade of effects, altering cellular signaling pathways and gene expression. Additionally, this compound can interact with DNA and RNA, affecting their stability and function. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function, affecting cellular responses and overall physiology .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and cellular responses. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[4,3-d]pyrimidine typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can undergo further reactions to form the desired pyridopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity.

Properties

IUPAC Name

4-chloropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUWUCHAQPUKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627549
Record name 4-Chloropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89583-92-6
Record name 4-Chloropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyrido[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloropyrido[4,3-d]pyrimidine
Reactant of Route 3
4-Chloropyrido[4,3-d]pyrimidine
Reactant of Route 4
4-Chloropyrido[4,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloropyrido[4,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.